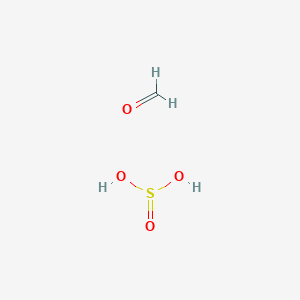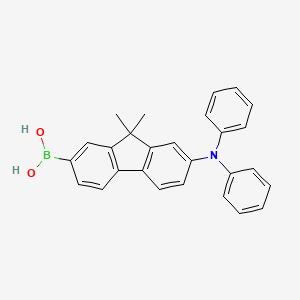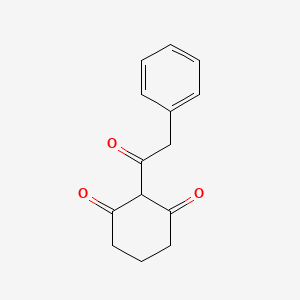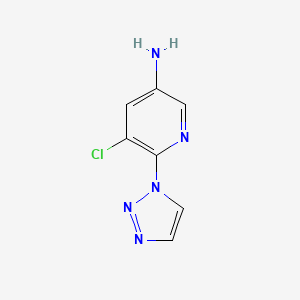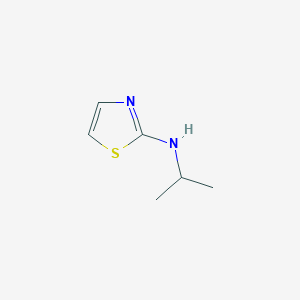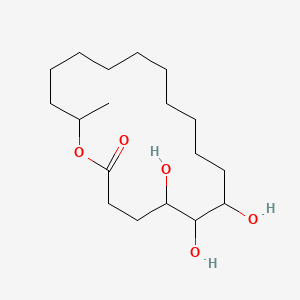![molecular formula C13H12N2 B13970239 5,7-Dimethylpyrimido[1,6-a]indole CAS No. 38349-21-2](/img/structure/B13970239.png)
5,7-Dimethylpyrimido[1,6-a]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethylpyrimido[1,6-a]indole is a heterocyclic compound with the molecular formula C13H12N2. It is characterized by a fused ring system that includes both pyrimidine and indole moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylpyrimido[1,6-a]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with a suitable indole derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dimethylpyrimido[1,6-a]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogen or nitro groups at specific positions on the indole ring .
Wissenschaftliche Forschungsanwendungen
5,7-Dimethylpyrimido[1,6-a]indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5,7-Dimethylpyrimido[1,6-a]indole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the context of its application. The pathways involved often relate to the modulation of biological processes such as cell signaling, gene expression, or metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- 5,7-Dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole
- 5,7-Dimethylpyrimido[3,4-a]indole
Comparison: 5,7-Dimethylpyrimido[1,6-a]indole is unique due to its specific ring fusion and substitution pattern. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
38349-21-2 |
|---|---|
Molekularformel |
C13H12N2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
5,7-dimethylpyrimido[1,6-a]indole |
InChI |
InChI=1S/C13H12N2/c1-9-3-4-13-11(7-9)10(2)12-5-6-14-8-15(12)13/h3-8H,1-2H3 |
InChI-Schlüssel |
AWVNMLAXOCCOIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N3C=NC=CC3=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




